molecular formula C7H5BrFNO3 B14067362 4-Bromo-3-fluoro-5-nitroanisole

4-Bromo-3-fluoro-5-nitroanisole

Cat. No.: B14067362
M. Wt: 250.02 g/mol
InChI Key: RVEKQXHUEYFXRJ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-nitroanisole is a multifunctional aromatic building block valuable in synthetic chemistry and research applications. This compound integrates three distinct functional groups—bromo, fluoro, and nitro—on an anisole backbone, making it a versatile intermediate for constructing complex molecules. Its primary research value lies in its utility in Suzuki and Buchwald-Hartwig cross-coupling reactions, where the bromo substituent acts as a handle for palladium-catalyzed carbon-carbon and carbon-heteroatom bond formation. Concurrently, the electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, allowing further functionalization, while the methoxy group offers a site for demethylation or modification. Researchers employ this compound in the synthesis of advanced pharmaceutical intermediates, particularly in developing active ingredients targeting the central nervous system, and in the creation of organic materials such as liquid crystals and dyes. The presence of both bromo and nitro groups is a common feature in compounds used to generate aniline derivatives, which are pivotal in the agrochemical and dye industries. As a standard practice, this product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols when handling this material.

Properties

Molecular Formula

C7H5BrFNO3

Molecular Weight

250.02 g/mol

IUPAC Name

2-bromo-1-fluoro-5-methoxy-3-nitrobenzene

InChI

InChI=1S/C7H5BrFNO3/c1-13-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3

InChI Key

RVEKQXHUEYFXRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : 3-Fluoroanisole is vaporized at 10–200 mmHg and 50–100°C.
  • Bromine Introduction : Gaseous Br$$_2$$ is introduced at a 1:1 molar ratio to 3-fluoroanisole.
  • Reaction Zone : Maintained at 50–80°C with reflux to ensure vapor-phase homogeneity.

Key Advantages :

  • Yield : >95% 4-bromo-3-fluoroanisole with <1% dibrominated impurities.
  • Solvent-Free : Eliminates purification steps associated with liquid-phase methods.

Nitration of 4-Bromo-3-Fluoroanisole

Nitration of the brominated intermediate follows conditions from RU2167855C2, optimized for meta-directed substitution relative to methoxy:

Nitration Protocol

  • Reagents : Concentrated HNO$$3$$ (98%) and H$$2$$SO$$_4$$ (96%) in a 1.2:1 molar ratio.
  • Temperature : 45–50°C for 5–6 hours.
  • Workup : Quenching in ice water precipitates this compound.

Performance Metrics :

  • Yield : 82–88% under optimized conditions.
  • Regioselectivity : Nitro group predominantly at position 5 (meta to methoxy).

Alternative Bromination Strategies

Liquid-phase bromination using N-bromo-succinimide (NBS), as described in CN102199099B, provides an alternative pathway:

NBS-Mediated Bromination

  • Solvent : Acetic acid at 25–50°C.
  • Stoichiometry : NBS:p-fluoronitrobenzene = 1.05–1.1:1.
  • Outcome : 90.5% yield of brominated intermediate.

Comparison to Vapor-Phase Method :

Parameter Vapor-Phase NBS
Yield >95% 90.5%
Dibromination <1% 2–3%
Reaction Time 2–3 h 2 h

Nitration Alternatives and Challenges

Patent CN112341351B highlights nitration under strongly acidic conditions, though applied to a different substrate. Adapting this for 4-bromo-3-fluoroanisole requires:

  • Temperature Modulation : 70–90°C to prevent nitro group migration.
  • Acid Ratio : HNO$$3$$:H$$2$$SO$$_4$$ = 1:3 (v/v) for optimal electrophilic activity.

Side Reactions :

  • Ortho Nitration : <5% due to bromine’s deactivating effect.
  • Oxidation : Mitigated by maintaining temperatures below 100°C.

Optimization Strategies and Scalability

Bromination Optimization

  • Catalytic Additives : FeCl$$_3$$ (0.5 mol%) enhances para selectivity in liquid-phase reactions.
  • Pressure Control : Subatmospheric pressure (50 mmHg) in vapor-phase systems reduces side reactions.

Nitration Efficiency

  • Stepwise Addition : Gradual HNO$$_3$$ introduction minimizes exothermic decomposition.
  • Stoichiometric Excess : 10% excess HNO$$_3$$ ensures complete conversion.

Industrial-Scale Considerations

Cost Analysis

Step Cost Driver Vapor-Phase Liquid-Phase
Bromination Br$$_2$$ consumption Low Moderate
Purification Solvent recovery None High
Equipment Reactor type Specialized Standard

Environmental Impact

  • Vapor-Phase : Reduced waste (no solvent) aligns with green chemistry principles.
  • Liquid-Phase : Acetic acid recycling mitigates environmental footprint.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-5-nitroanisole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.

    Reduction: 4-Bromo-3-fluoro-5-aminoanisole.

    Oxidation: 4-Bromo-3-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

4-Bromo-3-fluoro-5-nitroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-5-nitroanisole depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positions of substituents in bromo-fluoro-nitroanisoles significantly influence their electronic and steric properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties Comparison
Compound Name Molecular Formula Substituent Positions Molecular Weight Melting Point (°C) Key Differences
4-Bromo-3-fluoro-5-nitroanisole C₇H₅BrFNO₃ Br(4), F(3), NO₂(5) ~250 (inferred) Not reported Reference compound
4-Bromo-2-fluoro-6-nitroanisole C₇H₅BrFNO₃ Br(4), F(2), NO₂(6) 250.02 53–56 Nitro at para position (6) vs. meta (5)
5-Bromo-2-chloro-4-fluoroanisole C₇H₅BrClFO Br(5), Cl(2), F(4) 242.47 Not reported Chloro instead of nitro; substituent positions alter electronic effects
2-Bromo-4-fluoro-6-nitroanisole C₇H₅BrFNO₃ Br(2), F(4), NO₂(6) 250.02 Not reported Bromo at position 2; nitro at 6 introduces steric hindrance

Key Observations :

  • Nitro Group Position : In 4-Bromo-2-fluoro-6-nitroanisole , the nitro group at position 6 (para to methoxy) enhances electron withdrawal compared to the meta-nitro (position 5) in the target compound. This affects reactivity in electrophilic aromatic substitution.
  • Halogen Substitution : Replacing nitro with chlorine (e.g., 5-Bromo-2-chloro-4-fluoroanisole ) reduces molecular weight and alters polarity, impacting solubility and boiling points.

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